molecular formula C19H23N3O4 B14934869 Methyl {1-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]piperidin-4-yl}acetate

Methyl {1-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]piperidin-4-yl}acetate

Cat. No.: B14934869
M. Wt: 357.4 g/mol
InChI Key: CEARQGURAJJMHU-UHFFFAOYSA-N
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Description

Methyl {1-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]piperidin-4-yl}acetate is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]piperidin-4-yl}acetate typically involves multiple steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate.

    Esterification: The final step involves the esterification of the resulting compound with methyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoxaline ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the propanoyl moiety.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl {1-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]piperidin-4-yl}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl {1-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and 2-hydroxyquinoxaline share structural similarities and biological activities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its esters are structurally related and have similar pharmacological properties.

Uniqueness

Methyl {1-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]piperidin-4-yl}acetate is unique due to the combination of its quinoxaline and piperidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2-[1-[3-(3-oxo-4H-quinoxalin-2-yl)propanoyl]piperidin-4-yl]acetate

InChI

InChI=1S/C19H23N3O4/c1-26-18(24)12-13-8-10-22(11-9-13)17(23)7-6-16-19(25)21-15-5-3-2-4-14(15)20-16/h2-5,13H,6-12H2,1H3,(H,21,25)

InChI Key

CEARQGURAJJMHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CCC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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